V1A Receptor Selectivity: Selepressin vs. Arginine Vasopressin (AVP) Functional Assay Comparison
In functional reporter gene assays using recombinant human receptors expressed in HEK293 cells, selepressin demonstrated a V₁AR/V₂R selectivity ratio of 1:1107, whereas AVP exhibited a ratio of 1:0.2—meaning AVP is actually ~5-fold more potent at V₂R than at V₁AR in this functional assay [1]. The absolute V₁AR EC₅₀ values were 2.4 nM for selepressin and 0.24 nM for AVP, confirming that while AVP is ~10-fold more potent at V₁AR, this potency comes at the cost of complete loss of receptor selectivity [1]. Radioligand binding assays confirmed this selectivity profile, and in vivo rat studies demonstrated that selepressin infusion at its ED₅₀ for vasoconstriction (4.0 pmol/kg/min) produced no detectable V₂R-mediated antidiuretic activity, whereas AVP infusion (ED₅₀ = 3.4 pmol/kg/min) induced pronounced antidiuresis [1].
| Evidence Dimension | V₁AR vs V₂R functional selectivity ratio |
|---|---|
| Target Compound Data | Selepressin: V₁AR/V₂R selectivity ratio = 1:1107 |
| Comparator Or Baseline | AVP: V₁AR/V₂R selectivity ratio = 1:0.2 |
| Quantified Difference | Selepressin is >5,500-fold more V₁AR-selective versus V₂R than AVP (calculated as 1107 / 0.2) |
| Conditions | Recombinant human V₁AR and V₂R expressed in HEK293 cells; luciferase reporter gene assay |
Why This Matters
This >5,500-fold differential in V₁AR selectivity dictates whether V₂R-mediated antidiuresis, von Willebrand factor release, and procoagulant signaling confound experimental interpretation—making the compounds non-interchangeable for receptor-specific pharmacology studies.
- [1] Laporte R, Kohan A, Heitzmann J, et al. Pharmacological characterization of FE 202158, a novel, potent, selective, and short-acting peptidic vasopressin V1a receptor full agonist for the treatment of vasodilatory hypotension. J Pharmacol Exp Ther. 2011;337(3):786-796. DOI: 10.1124/jpet.111.178848. View Source
